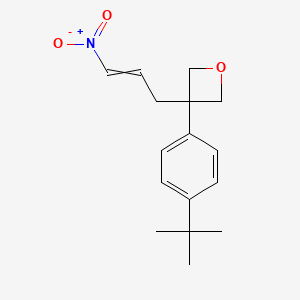
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound features a tert-butylphenyl group and a nitroprop-2-en-1-yl group attached to the oxetane ring, making it a molecule of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of the Nitroprop-2-en-1-yl Group: This can be accomplished through Michael addition or other nucleophilic addition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of ring-opened products with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving nitro and oxetane groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane would depend on its specific application. Generally, the compound’s reactivity is influenced by the strained oxetane ring and the presence of electron-withdrawing nitro and tert-butylphenyl groups. These features can affect molecular interactions, binding to targets, and participation in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-tert-Butylphenyl)oxetane: Lacks the nitroprop-2-en-1-yl group.
3-(3-Nitroprop-2-en-1-yl)oxetane: Lacks the tert-butylphenyl group.
4-tert-Butylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
3-(4-tert-Butylphenyl)-3-(3-nitroprop-2-en-1-yl)oxetane is unique due to the combination of the strained oxetane ring, the bulky tert-butylphenyl group, and the electron-withdrawing nitroprop-2-en-1-yl group
Propriétés
Numéro CAS |
922501-08-4 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-3-(3-nitroprop-2-enyl)oxetane |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)13-5-7-14(8-6-13)16(11-20-12-16)9-4-10-17(18)19/h4-8,10H,9,11-12H2,1-3H3 |
Clé InChI |
NIMJTEPPSIXHHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


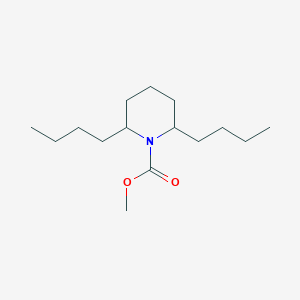
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
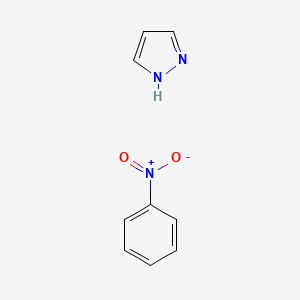
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
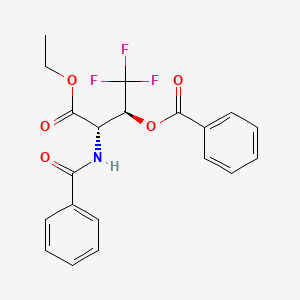


![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
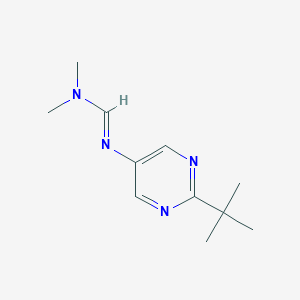
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

